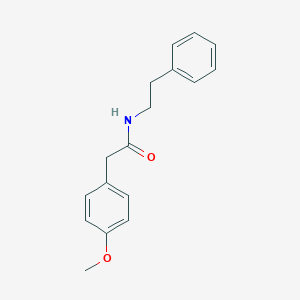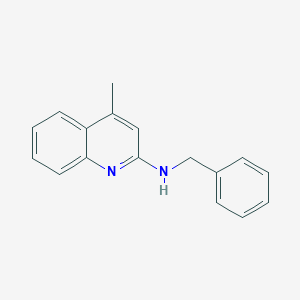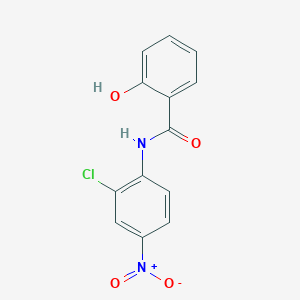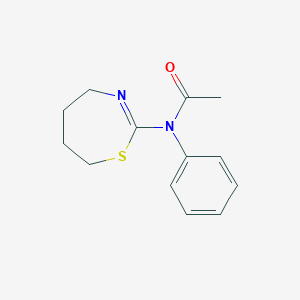
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is a chemical compound that has been widely used in scientific research. It is also known as TRO19622, and its chemical formula is C15H20N2OS. This compound has shown promising results in various research studies, which has led to its increased use in scientific research.
Wirkmechanismus
The mechanism of action of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- in lab experiments is its neuroprotective effects. It has also been shown to have a low toxicity profile, making it safe for use in various in vitro and in vivo studies. However, one of the limitations of this compound is its solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- in scientific research. One potential application is in the treatment of neurodegenerative diseases. Additionally, it may be useful in the development of new drugs for the treatment of anxiety and epilepsy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is a promising compound that has shown great potential in various scientific research studies. Its neuroprotective effects and low toxicity profile make it an attractive compound for use in various in vitro and in vivo studies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Synthesemethoden
The synthesis of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- has been used in various scientific research studies. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. Additionally, it has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
140867-42-1 |
|---|---|
Produktname |
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- |
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)acetamide |
InChI |
InChI=1S/C13H16N2OS/c1-11(16)15(12-7-3-2-4-8-12)13-14-9-5-6-10-17-13/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
YBCVABBBEWBSFN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NCCCCS2 |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NCCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



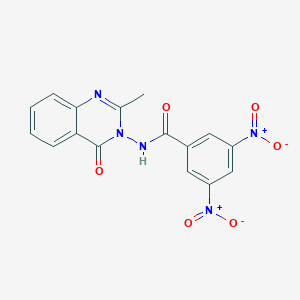
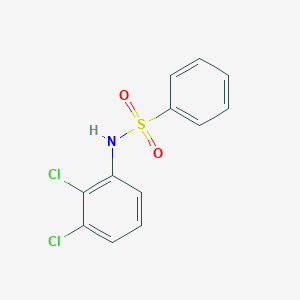

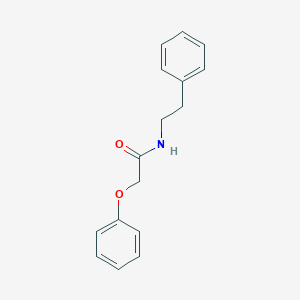

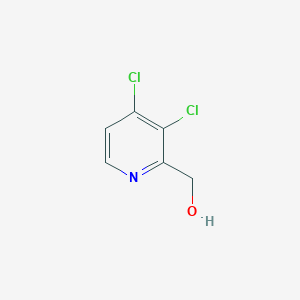
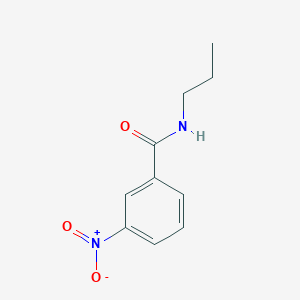
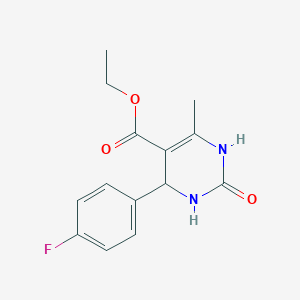
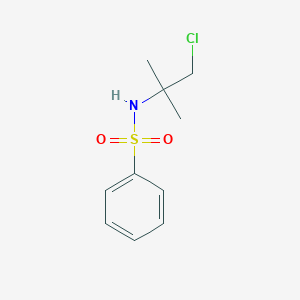
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
